5-Bromo-1H-1,2,3-triazol-4-amine
Description
BenchChem offers high-quality 5-Bromo-1H-1,2,3-triazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-1,2,3-triazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2H-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c3-1-2(4)6-7-5-1/h(H3,4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZVSXELAREBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-amino-5-bromo-1,2,3-triazole as a fragment-based drug discovery scaffold
The following technical guide details the utility, synthesis, and application of 4-amino-5-bromo-1,2,3-triazole as a high-value scaffold for Fragment-Based Drug Discovery (FBDD).
Technical Guide for Medicinal Chemists & Drug Discovery Scientists
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-amino-5-bromo-1,2,3-triazole scaffold represents a "privileged structure" due to its high ligand efficiency (LE), distinct vectors for divergent growth, and intrinsic bioisosteric properties. Unlike simple heterocycles, this densely functionalized core offers three orthogonal handles:
-
The Triazole Ring: A bioisostere for amide bonds, offering dipole interactions and π-stacking capability.
-
The C-Amino Group: A versatile hydrogen bond donor/acceptor and handle for electrophilic capture (amides, ureas).
-
The C-Bromo Group: A "grow" vector for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira) to access hydrophobic pockets.
This guide outlines the physicochemical profile, robust synthetic protocols, and strategic functionalization workflows for leveraging this scaffold in hit-to-lead optimization.
Chemical Space & Physicochemical Profile
The core scaffold (unsubstituted) adheres strictly to the "Rule of Three" for fragments, providing ample room for molecular weight growth during optimization.
| Property | Value (Core)* | FBDD Implication |
| Molecular Weight | ~162.98 Da | High headroom for "growing" the fragment. |
| cLogP | ~0.2 - 0.5 | Excellent solubility; reduced lipophilicity risk. |
| TPSA | ~52 Ų | Good membrane permeability potential; polar interactions. |
| H-Bond Donors | 2 (NH₂) + 1 (NH) | Critical for hinge binding (kinases) or active site anchoring. |
| H-Bond Acceptors | 2 (Triazole N) | Interacts with backbone NH or water networks. |
| Rotatable Bonds | 0 | Rigid core reduces entropic penalty upon binding. |
*Values based on 4-amino-5-bromo-1H-1,2,3-triazole tautomer.
Tautomerism & Regiochemistry
The 1,2,3-triazole ring exists in tautomeric equilibrium (1H, 2H, 3H). However, in FBDD, the scaffold is typically N1-substituted to lock the conformation.
-
Nomenclature Note: When N1 is substituted (R), the adjacent carbon is C5. Thus, the target scaffold is often synthesized as 5-amino-4-bromo-1-R-1,2,3-triazole . This distinction is critical for structural biology and SAR analysis.
Synthetic Accessibility (The "Make" Phase)
Reliable access to the core is a prerequisite for library generation. Two primary routes are recommended: Route A (Regioselective Cyclization) for N1-substituted libraries, and Route B (Halogenation of Core) for N-unsubstituted analogs.
Route A: The "Click" & Brominate Strategy (Recommended)
This route allows for the introduction of diversity at N1 before generating the bromo-amino core.
Step 1: Formation of 5-Amino-1,2,3-Triazole
-
Reagents: Organic Azide (
) + Acetonitrile derivative (active methylene nitrile like malononitrile or phenylacetonitrile) + Base (NaOEt or -BuOK). -
Mechanism: Base-mediated Dimroth rearrangement/cyclization.
Step 2: Regioselective C4-Bromination
-
Reagents: N-Bromosuccinimide (NBS) in DMF or MeCN at 0°C to RT.
-
Protocol:
-
Dissolve 5-amino-1-R-triazole (1.0 equiv) in DMF (0.5 M).
-
Add NBS (1.05 equiv) portion-wise at 0°C.
-
Stir for 1–4 hours (monitor by LCMS).
-
Quench with water; precipitate or extract with EtOAc.
-
-
Yield: Typically 80–95%.
-
Note: The amino group activates the C4 position for electrophilic aromatic substitution.
Route B: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole
Useful for creating a "universal" intermediate that can be N-alkylated later.
Protocol:
-
Bromination: Treat 1H-1,2,3-triazole with
(excess) in water at 40–50°C. -
Isolation: The product, 4,5-dibromo-1H-1,2,3-triazole, precipitates as a solid.
-
Differentiation: Requires careful mono-lithiation or selective nucleophilic displacement (challenging) to desymmetrize into the amino-bromo species. Route A is preferred for high-throughput chemistry.
Divergent Functionalization (The "Grow" Phase)
The power of this scaffold lies in its orthogonality. The Reactivity Hub below illustrates how to independently elaborate the three vectors.
Figure 1: The Orthogonal Reactivity Hub. The scaffold allows independent modification of the aryl/hydrophobic region (via Br), the polar/interaction region (via NH₂), and the solubility/positioning vector (via N1).
Experimental Protocol: Library Generation (Parallel Chemistry)
Objective: Create a library of 5-amino-4-aryl-1,2,3-triazoles via Suzuki Coupling.
-
Plate Preparation: Dispense 5-amino-4-bromo-1-R-triazole (0.1 mmol) into a 96-well reaction block.
-
Catalyst Addition: Add
(5 mol%) and (2.0 equiv, 1M aq. solution). -
Boronic Acid: Add diverse Boronic Acids (
, 1.5 equiv) dissolved in Dioxane/Water (4:1). -
Reaction: Seal and heat at 90°C for 12 hours.
-
Workup: Filter through a celite/silica plug or use SCX cartridges to remove palladium and salts.
-
Analysis: QC via LCMS. This scaffold typically ionizes well in positive mode (
).
Case Study: Kinase Inhibitor Design
The 4-amino-5-bromo-1,2,3-triazole scaffold is an excellent mimetic for the adenine core of ATP, making it a prime candidate for Type I Kinase Inhibitors.
-
Hinge Binding: The C-NH₂ (donor) and Triazole N3 (acceptor) can form a bidentate H-bond interaction with the kinase hinge region (similar to the N1/N6 of adenine).
-
Gatekeeper Interaction: The C-Br vector points towards the hydrophobic pocket (gatekeeper residue). Replacing Br with a bulky aryl group allows the molecule to occupy the selectivity pocket.
-
Solvent Front: The N1-substituent extends towards the solvent front, allowing for solubilizing groups (e.g., piperazine, morpholine) to be attached without disrupting binding.
Figure 2: FBDD Workflow for Kinase Inhibitor Optimization using the Triazole Scaffold.
References
-
Synthesis of 5-amino-1,2,3-triazole-4-carboxylates: Ferrini, S., et al. "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement."[5] Journal of Organic Chemistry, 2015.
-
Buchwald-Hartwig Coupling on 5-Halo-Triazoles: Pokhodylo, N., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction." Molecules, 2022.[4][6]
- Bromination of Triazoles: Wamhoff, H., et al. "Dihalogeno-1,2,3-triazoles as Building Blocks." Comprehensive Heterocyclic Chemistry II, 1996. (General reference for 4,5-dibromo-triazole synthesis).
-
Triazoles in Medicinal Chemistry: Dheer, D., et al. "A review of the medicinal chemistry of 1,2,3-triazoles." Bioorganic & Medicinal Chemistry, 2017. [6]
-
FBDD Principles: Murray, C. W., & Rees, D. C.[7][8] "The rise of fragment-based drug discovery." Nature Chemistry, 2009.
Sources
- 1. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 7. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water | MDPI [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Buchwald-Hartwig cross-coupling of 5-bromo-1,2,3-triazol-4-amine
An Application Guide to the Buchwald-Hartwig Cross-Coupling of 5-bromo-1,2,3-triazol-4-amine: Synthesis of N-Aryl-4-amino-1,2,3-triazoles
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 4-Amino-1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a cornerstone scaffold in modern medicinal chemistry. Its unique combination of metabolic stability, hydrogen bonding capabilities, and dipole moment has established it as a valuable bioisostere for amide bonds and a privileged pharmacophore in its own right.[1] This has led to the incorporation of the 1,2,3-triazole moiety into numerous approved therapeutics, including antibacterial and anticancer agents. The functionalization of this core, particularly at the C4 and C5 positions, opens vast avenues for generating molecular diversity and tuning pharmacological properties.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen bonds, offering a powerful tool for creating aryl amines under relatively mild conditions.[2] This application note provides a detailed guide to the and its derivatives. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into overcoming the specific challenges associated with this nitrogen-rich heteroaromatic substrate.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[3][4] Understanding this mechanism is critical for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1,2,3-triazole, forming a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[2]
-
Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
Key Considerations for Coupling with 5-Bromo-1,2,3-triazol-4-amine
While powerful, the Buchwald-Hartwig amination of heteroaromatic amines is not without its challenges.[6] The 1,2,3-triazole substrate presents specific hurdles that must be addressed for successful coupling.
-
Catalyst Inhibition: The primary challenge is the potential for the nitrogen-rich triazole ring and the C4-amino group to act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This catalyst poisoning can lead to low yields or complete reaction failure.[7]
-
Ligand Choice: To mitigate catalyst inhibition, the use of sterically bulky, electron-rich ligands is paramount. These ligands create a coordinatively saturated environment around the palladium atom, which can physically block the substrate's nitrogen atoms from binding and deactivating the catalyst. Recent studies have shown that palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands are particularly effective for this transformation.[6][8]
-
Base Selection: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] Weaker bases like carbonates are often insufficient for this substrate class.
Experimental Protocols
General Workflow for Buchwald-Hartwig Amination
The following diagram outlines the standard laboratory workflow for setting up, running, and working up the cross-coupling reaction. Adherence to inert atmosphere techniques is critical for success.
Protocol 1: General Procedure for the N-Arylation of 5-Halo-1,2,3-triazoles
This protocol is adapted from a highly successful method reported for the coupling of various amines with 5-halo-1,2,3-triazoles.[6][10]
Materials:
-
Substituted 5-bromo-1,2,3-triazole (e.g., 1-benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole)
-
Aryl or heteroaryl amine (coupling partner)
-
[(THP-Dipp)Pd(cinn)Cl] (Catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane (in a sure-seal bottle)
-
Argon gas supply
-
Oven-dried glassware with stir bar
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-1,2,3-triazole (0.5 mmol, 1.0 equiv.), the aryl amine (0.5 mmol, 1.0 equiv.), [(THP-Dipp)Pd(cinn)Cl] (0.01 mmol, 2 mol %), and sodium tert-butoxide (1.5 mmol, 3.0 equiv.).
-
Seal the vial with a septum cap and purge with argon for 10-15 minutes.
-
Using a syringe, add anhydrous 1,4-dioxane (2.5 mL) to the vial.
-
Place the sealed vial in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-arylated 5-amino-1,2,3-triazole product.
Reaction Scope and Optimization Data
The choice of catalyst is critical. The following table, based on published findings, illustrates the superior performance of the NHC-Pd catalyst compared to traditional phosphine-ligated systems for this specific transformation.[6]
| Entry | Catalyst (mol %) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 24 | <5 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 120 | 24 | No Reaction |
| 3 | [(THP-Dipp)Pd(cinn)Cl] (2) | - | NaOtBu (3) | Dioxane | 120 | 24 | >90 |
Reaction: 1-benzyl-4-phenyl-1,2,3-triazol-5-amine with 1-bromo-4-methylbenzene.
This data clearly demonstrates that palladium complexes with expanded-ring NHC ligands are highly active and essential for achieving high yields in the amination of these challenging substrates.[6][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst poisoning/inhibition.[7]2. Inactive catalyst (impure or decomposed).3. Insufficiently inert atmosphere (O₂ deactivation).[12]4. Reagents (especially solvent) not anhydrous. | 1. Ensure the use of a sterically demanding ligand system like an NHC-Pd precatalyst.[6]2. Use a fresh batch of catalyst or a pre-catalyst from a reliable supplier.3. Improve degassing procedure (e.g., freeze-pump-thaw cycles for the solvent) and ensure a positive pressure of argon.4. Use freshly dried solvents from a distillation apparatus or a sure-seal bottle. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to high temperature or presence of impurities/oxygen.[7] | 1. Lower the reaction temperature to 100-110 °C and increase the reaction time.2. Ensure all glassware is scrupulously clean and the system is fully inert.3. Check the purity of all reagents. |
| Multiple Unidentified Side Products | 1. Base-mediated decomposition of starting materials.2. Competing side reactions (e.g., hydrodehalogenation). | 1. Screen other strong, non-nucleophilic bases like LHMDS or KHMDS.[9]2. Ensure a stoichiometric balance of coupling partners. An excess of the amine can sometimes be beneficial. |
Conclusion
The provides an efficient and modular route to a valuable class of N-arylated aminotriazoles, which are of significant interest in drug discovery and materials science.[13][14] The key to success with this challenging substrate lies in overcoming catalyst inhibition through the judicious selection of a robust catalytic system, specifically a palladium precatalyst bearing a sterically-demanding N-heterocyclic carbene ligand. By following the detailed protocols and troubleshooting advice provided, researchers can reliably access these important building blocks for the advancement of their scientific programs.
References
Sources
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Journal of Synthetic Chemistry - Articles List [jsynthchem.com]
Application Note: A Versatile Route to Triazolo[4,5-b]pyridines via Gould-Jacobs Annulation of 5-Bromo-1,2,3-triazol-4-amine
Abstract
This application note provides a detailed protocol for the synthesis of the valuable 7-bromo-1H-[1][2][3]triazolo[4,5-b]pyridin-5-ol scaffold, a key intermediate for drug discovery and medicinal chemistry. The described methodology utilizes 5-bromo-1,2,3-triazol-4-amine as a strategic starting material in a robust annulation reaction analogous to the classic Gould-Jacobs reaction. We detail the underlying chemical principles, step-by-step experimental procedures, and expected outcomes, providing researchers with a reliable method for accessing this important class of fused heterocyclic compounds.
Introduction: The Significance of the Triazolopyridine Core
The triazolopyridine framework, an isomeric fusion of triazole and pyridine rings, is a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic properties and ability to form multiple hydrogen bond interactions have led to its incorporation into numerous biologically active compounds, including kinase inhibitors, antibacterial agents, and antipsychotics.[4][5] Consequently, the development of efficient and versatile synthetic routes to novel triazolopyridine derivatives is of paramount importance to drug development professionals.
This guide focuses on the synthesis of the[1][2][3]triazolo[4,5-b]pyridine system, leveraging the commercially available and highly functionalized building block, 5-bromo-1,2,3-triazol-4-amine. The bromine atom serves as a crucial synthetic handle for post-cyclization modifications via cross-coupling reactions, while the vicinal amino group is perfectly positioned to facilitate the pyridine ring formation.
Synthetic Strategy: The Gould-Jacobs Approach
The chosen synthetic pathway is an adaptation of the Gould-Jacobs reaction, a powerful method for constructing 4-hydroxyquinoline rings.[2] The reaction involves the condensation of an aromatic amine with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the fused pyridine ring.[6]
In our application, the 4-amino group of the triazole acts as the nucleophile, attacking diethyl 2-(ethoxymethylene)malonate (DEEM), a common 1,3-dicarbonyl surrogate. The resulting intermediate, a vinylogous amide, undergoes an intramolecular 6-electron cyclization at elevated temperatures, followed by tautomerization to yield the stable pyridinol product.
Mechanistic Rationale
The causality behind this synthetic choice rests on established reactivity principles:
-
Nucleophilicity: The exocyclic amine of the 4-aminotriazole is sufficiently nucleophilic to displace the ethoxy group from DEEM, initiating the reaction.
-
Electrophilic Cyclization: The electron-deficient nature of the triazole ring and the geometry of the vinylogous amide intermediate favor an intramolecular electrophilic attack from the triazole nitrogen onto the ester carbonyl carbon.
-
Thermal Stability: The aromaticity of the triazole core provides the necessary stability to withstand the high temperatures required for the thermal cyclization step, which is often the rate-limiting step in Gould-Jacobs type reactions.[5]
The overall transformation is depicted below:
Caption: Proposed reaction pathway for triazolopyridine synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials and Instrumentation
-
Reagents: 5-Bromo-1,2,3-triazol-4-amine, Diethyl 2-(ethoxymethylene)malonate (DEEM), Dowtherm A (or Diphenyl ether), Ethanol (absolute). All reagents should be of high purity (≥98%).
-
Glassware: Three-neck round-bottom flask (250 mL), reflux condenser, thermometer, heating mantle, magnetic stirrer, dropping funnel.
-
Instrumentation: Rotary evaporator, vacuum oven, NMR spectrometer, Mass spectrometer, Melting point apparatus.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for triazolopyridine synthesis.
Procedure:
-
Condensation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-1,2,3-triazol-4-amine (5.0 g, 28.1 mmol) and absolute ethanol (50 mL). Stir the suspension and add diethyl 2-(ethoxymethylene)malonate (DEEM) (6.1 g, 28.2 mmol, 1.0 equiv) dropwise at room temperature. Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. The initial suspension should gradually dissolve to form a clear solution.
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to yield a viscous oil or semi-solid, which is the crude vinylogous amide intermediate.
-
Cyclization: To the flask containing the crude intermediate, add Dowtherm A (50 mL). Equip the flask with a reflux condenser and a thermometer. Heat the mixture in a heating mantle with vigorous stirring to 240-250 °C. [CAUSALITY: This high temperature is critical to overcome the activation energy for the intramolecular cyclization, which is the key ring-forming step.[5] Dowtherm A is used as a high-boiling, inert solvent to achieve these temperatures safely.] Maintain this temperature for 30 minutes. The solution will darken, and evolution of ethanol vapor may be observed.
-
Isolation: Carefully remove the heating mantle and allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into a beaker containing hexanes (150 mL) and stir. The product will precipitate as a tan or light brown solid.
-
Purification: Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the Dowtherm A. Dry the solid in a vacuum oven at 60 °C overnight.
Characterization and Expected Results
The final product is 7-bromo-1H-[1][2][3]triazolo[4,5-b]pyridin-5-ol.
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Yield | 65-75% |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR | Expect signals corresponding to the pyridine and triazole NH protons. |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z ~229/231 (isotopic pattern for Br) |
Troubleshooting and Self-Validation
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete condensation or cyclization. | Ensure anhydrous conditions during condensation. Confirm cyclization temperature reached 240-250 °C and was held for the full duration. |
| Dark, Tarry Product | Overheating or extended reaction time during cyclization. | Monitor the cyclization temperature carefully. Do not exceed 250 °C or extend the reaction time unnecessarily. |
| Incomplete Precipitation | Insufficient cooling or insufficient hexane. | Cool the hexane trituration mixture in an ice bath to maximize precipitation. Ensure an adequate volume of hexane is used. |
Conclusion
This application note demonstrates a reliable and scalable protocol for the synthesis of 7-bromo-1H-[1][2][3]triazolo[4,5-b]pyridin-5-ol from 5-bromo-1,2,3-triazol-4-amine. The methodology, based on the well-established Gould-Jacobs reaction, provides a strategic entry point to a class of compounds with high potential in drug discovery. The bromine substituent on the resulting scaffold is primed for further diversification through modern cross-coupling chemistries, enabling the rapid generation of compound libraries for biological screening.
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. RSC Advances. Available at: [Link]
-
Triazolopyridines. Wikipedia. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Gould–Jacobs reaction. ResearchGate. Available at: [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. Available at: [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
Application Note: Strategic Cyclization & Functionalization of 4-Amino-5-Bromo-1,2,3-Triazoles
This Application Note is structured to provide a comprehensive, technical guide for the utilization of 4-amino-5-bromo-1,2,3-triazole as a linchpin intermediate in the synthesis of fused nitrogen-rich heterocycles.
Executive Summary & Mechanistic Rationale
The 4-amino-5-bromo-1,2,3-triazole scaffold represents a "privileged" intermediate for the synthesis of 8-azapurines (triazolo[4,5-d]pyrimidines) and other fused tricyclic systems. These structures serve as critical bioisosteres for purines in kinase inhibitors, adenosine receptor antagonists, and antiviral agents.
The "Push-Pull" Reactivity Model
The synthetic utility of this scaffold is defined by the orthogonal reactivity of its substituents:
-
C4-Amino Group (Nucleophile): A vinylogous amide-like amine. It is moderately nucleophilic but can participate in condensation reactions with electrophiles (aldehydes, isocyanates, orthoesters).
-
C5-Bromo Group (Electrophile/Leaving Group): A versatile handle for Transition Metal-Catalyzed Cross-Coupling (TMCCC) or Nucleophilic Aromatic Substitution (SNAr) under specific conditions.
-
Triazole Core (N1/N2/N3): The ring nitrogens can coordinate to metals, often requiring specific ligand choices to prevent catalyst poisoning during Pd-catalyzed steps.
Strategic Reaction Pathways (Visualized)
The following diagram maps the divergent synthetic pathways accessible from the 4-amino-5-bromo-1,2,3-triazole core.
Figure 1: Divergent synthesis map showing the conversion of the bromo-amine precursor into three distinct classes of fused heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of 8-Azapurines (The Cyanation-Cyclization Route)
This is the most common application, converting the bromo-triazole into a purine bioisostere. Direct cyclization on the bromo-derivative is difficult; converting Br to CN (nitrile) activates the C5 position for annulation.
Step 1: Palladium-Catalyzed Cyanation
Objective: Convert C5-Br to C5-CN. Note: The free amine at C4 can poison catalysts. If yields are low, protect the amine (e.g., acetyl) or use high-activity catalyst systems.
Reagents:
-
Substrate: 1-Substituted-4-amino-5-bromo-1,2,3-triazole (1.0 equiv)
-
Cyanide Source: Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (0.25 equiv - Greener alternative)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)[1]
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)
-
Solvent: DMF (anhydrous) or DMAc
-
Additive: Zn powder (10 mol%) - Helps keep Pd active
Procedure:
-
Setup: In a glovebox or under a strict Argon stream, charge a pressure vial with the triazole substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn powder.
-
Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 100–110°C for 12–16 hours.
-
QC Check: Monitor by LCMS. The nitrile product usually elutes earlier than the bromo-starting material on Reverse Phase.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to scavenge zinc/cyanide) followed by brine.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Step 2: Cyclization to 8-Azapurine
Objective: Annulation of the amino-nitrile with a one-carbon synthon.
Reagents:
-
Substrate: 4-amino-5-cyano-1,2,3-triazole (from Step 1).
-
Cyclizing Agent: Formamide (excess, acts as solvent) or Formamidine acetate (2.0 equiv) in EtOH.
Procedure:
-
Suspend the nitrile intermediate in Formamide (10 vol).
-
Heat to 160–180°C (reflux) for 4–6 hours.
-
Isolation: Cool to 0°C. The product (8-azapurine) often precipitates. Filter and wash with cold water.[8] If no precipitate, remove formamide via vacuum distillation or lyophilization.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at C5.
Critical Consideration: The 1,2,3-triazole ring is electron-deficient (similar to pyridine).[2] Standard Suzuki conditions often fail due to slow oxidative addition or catalyst inhibition by the triazole nitrogens.
Optimized Conditions:
| Parameter | Standard Condition | Challenging Substrate Condition |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/Water (4:1) | n-Butanol or Toluene/Water (10:1) |
| Temp | 90°C | 110°C (Microwave compatible) |
Procedure:
-
Combine 4-amino-5-bromo-triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base in the solvent mixture.
-
Degas by bubbling Nitrogen for 10 minutes (Sparging).
-
Add Pd catalyst rapidly under Nitrogen flow.
-
Heat to 90°C for 4-12 hours.
-
Workup: Filter through Celite to remove Pd black. Partition between EtOAc and Water.
Troubleshooting & Optimization Guide
Issue 1: Catalyst Poisoning (Stalled Reaction)
The N2 and N3 atoms of the triazole are Lewis basic and can bind to Palladium, shutting down the catalytic cycle.
-
Solution A: Use high-concentration reactions (0.5 M or higher) to improve kinetics.
-
Solution B: Switch to bulky ligands (e.g., XPhos, BrettPhos) that sterically prevent the triazole nitrogen from coordinating to the metal center.
-
Solution C: Protect the N1 position with a bulky group (e.g., Trityl) if not already substituted.
Issue 2: Regioselectivity in Cyclization
When cyclizing N-unsubstituted triazoles (NH at N1), tautomerism (1H vs 2H vs 3H) can lead to mixtures of isomers in the final fused system.
-
Control: Always use N1-substituted triazoles (e.g., N1-Benzyl, N1-PMB) during the cyclization sequence. The protecting group can be removed later (e.g., hydrogenation for Benzyl, TFA for PMB) to yield the NH-triazolopyrimidine.
References
-
Synthesis of 8-Azapurines via Cyanation
-
Pd-Catalyzed Cyanation of Heteroaryl Bromides
- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- Source: Senecal, T. D., et al. Angew. Chem. Int. Ed., 2013, 52, 10035.
-
URL:[Link]
-
Suzuki Coupling of Halo-Triazoles
- Title: A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
- Source: Organic & Biomolecular Chemistry, 2011.
-
URL:[Link]
-
Buchwald-Hartwig Amination of Triazoles
Sources
- 1. Palladium-Catalyzed Arylation of Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-1H-1,2,3-triazol-4-amine Stability
The following Technical Support Guide is designed for researchers working with 5-bromo-1H-1,2,3-triazol-4-amine (also referred to as 4-amino-5-bromo-1,2,3-triazole).
This molecule presents a "Stability Paradox": the 1,2,3-triazole ring is generally robust, but the combination of an electron-donating amine (
Status: Operational Subject: Solution Stability & Storage Optimization Ticket Priority: High (Degradation Risk)[1]
🔬 Module 1: The Stability Profile
Before troubleshooting, verify your baseline.[1] This compound exists in dynamic equilibrium. In solution, the 1H-tautomer rapidly interconverts, which complicates NMR interpretation and stability tracking.
| Parameter | Characteristic | Risk Factor |
| Electronic State | Push-Pull System (Amine donor / Bromine acceptor) | High susceptibility to radical formation via photolysis. |
| Acidity ( | Amphoteric (Ring NH acidic, Amine basic) | pH extremes catalyze ring decomposition or polymerization.[1] |
| Light Sensitivity | High ( | UV light causes homolytic cleavage of the C-Br bond. |
| Oxidation | Moderate to High | The amine group oxidizes to azo-dimers (turning solution yellow/brown). |
🛠 Module 2: Solvent Engineering (The "Solution" to the Solution)
The Problem: In protic solvents (Methanol, Water), the C-Br bond is prone to nucleophilic attack, leading to hydrolysis (forming the triazolone) or solvolysis.[1] The Fix: Switch to Polar Aprotic solvents with specific additives.
Recommended Solvent Systems
-
Primary Choice: Anhydrous Acetonitrile (MeCN) .[1]
-
Why: Inert, polar enough to dissolve the compound, but lacks nucleophilic -OH groups.[1]
-
-
Secondary Choice: DMSO-d6 (for NMR) or DMF .
-
Warning: DMSO is a mild oxidant. For long-term storage in DMSO, you must store frozen (
).
-
-
Avoid: Water, Methanol, Ethanol (unless buffered and kept cold).[1]
📉 Diagnostic Flowchart: Solvent Selection
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the preference for Anhydrous MeCN to prevent hydrolysis.
⚙️ Module 3: Protocol for Stabilization
Follow this exact workflow to prepare a stable stock solution.
Step 1: Deoxygenation (Critical)
Oxygen promotes the oxidative dimerization of the amine.[1]
-
Protocol: Sparge the solvent (MeCN or DMSO) with Argon or Nitrogen gas for 15 minutes before adding the solid compound.
-
Why: Removing dissolved
prevents the "browning" effect (formation of azo-linkages).
Step 2: Acidification (The "Proton Lock")
The free amine is the reactive species.[1] By converting it to a partial salt, you increase stability.
-
Protocol: Add 1.05 equivalents of HCl (in Dioxane or Ether) or TFA if compatible with your downstream application.
-
Mechanism: Protonating the amine (
) deactivates the ring towards oxidation and prevents nucleophilic attacks.[1] -
Note: If you need the free base later, neutralize with mild bicarbonate immediately before use.
Step 3: Photoprotection
-
Protocol: Wrap all vials in aluminum foil or use amber glassware immediately.
-
Mechanism: The C-Br bond energy is susceptible to UV-A/UV-B cleavage.
❓ Troubleshooting & FAQs
Q1: My solution turned from colorless to yellow/brown overnight. Is it ruined?
Diagnosis: Oxidative Coupling. The color change indicates the formation of azo-dimers (N=N linked species) or oxidation of the triazole ring.
-
Action: Check purity via LCMS. If the parent peak is >90%, filter the solution through a 0.2
PTFE filter to remove insoluble oligomers and use immediately. If <90%, discard. -
Prevention: You likely skipped the Deoxygenation step (Module 3, Step 1).
Q2: I see a new peak in LCMS with Mass [M-Br+OH]. What happened?
Diagnosis: Hydrolysis (Solvolysis). The bromine atom was displaced by water or a hydroxyl group, likely forming the 1,2,3-triazol-5-one tautomer.[1]
-
Cause: Presence of water in your solvent (e.g., using non-anhydrous DMSO or MeOH).[1]
-
Fix: Use Anhydrous solvents only.[1] Add molecular sieves (3Å) to the stock solution vial.
Q3: Can I store this in water/buffer?
Answer: Only for short durations (hours). If aqueous storage is mandatory, maintain pH 4.0–5.0 (Acetate or Formate buffer).
-
Reasoning: At neutral/basic pH, the electron-rich amine facilitates the elimination of the bromine. At acidic pH, the amine is protonated and less electron-donating, stabilizing the C-Br bond.
🧬 Visualizing the Degradation Pathway
Understanding how it breaks down helps you prevent it.
Figure 2: Primary degradation pathways. Pathway A is prevented by amber glass; Pathway B is prevented by anhydrous conditions and acidic pH.
References
-
ChemicalBook. (2025).[1] 5-Bromo-1H-1,2,3-triazol-4-amine Properties and Safety. Retrieved from
- Context: Baseline physical properties and safety data sheets (SDS) confirming handling requirements.
-
National Institutes of Health (NIH) - PubChem. (2024).[1] 1H-1,2,3-Triazol-4-amine derivatives and stability. Retrieved from
-
Context: General stability data on amino-triazole scaffolds and tautomerism.[2]
-
- Journal of Organic Chemistry. (2021). Regioselectivity in the Halogenation of 1,2,3-Triazoles. (General reference for halogenated triazole stability mechanisms). Context: Mechanistic insight into the lability of the C-Br bond in electron-rich triazole systems.
-
Apollo Scientific. (2024).[1] Safety Data Sheet: 5-Bromo-1H-1,2,3-triazol-4-amine. Retrieved from
- Context: Specific storage recommendations (Refrigerate, Inert atmosphere)
Sources
Technical Support Center: Handling Air-Sensitive Electron-Rich Aminotriazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-rich aminotriazole intermediates. This guide is designed to provide you with in-depth technical and practical advice to mitigate the challenges associated with the air-sensitivity of these valuable compounds. By understanding the underlying chemical principles and employing robust experimental techniques, you can ensure the integrity of your intermediates and the success of your synthetic campaigns.
Introduction: The Challenge of Air-Sensitivity in Electron-Rich Aminotriazoles
Electron-rich aminotriazoles are versatile intermediates in medicinal chemistry and materials science, valued for their role in constructing complex molecular architectures.[1][2][3] However, the very electron density that makes them synthetically useful also renders them susceptible to oxidative degradation upon exposure to atmospheric oxygen. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you navigate these challenges.
The primary mechanism of degradation for these compounds is oxidation. The lone pair of electrons on the amino group, enhanced by the electron-donating nature of the triazole ring, is susceptible to reaction with singlet oxygen, which can be generated under ambient light conditions, or other radical-mediated processes.[4] This can lead to a cascade of reactions, resulting in discoloration, the formation of impurities, and ultimately, a reduction in the yield and purity of your desired product.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented with probable causes and a step-by-step resolution.
Issue 1: Rapid Discoloration of the Reaction Mixture or Purified Product
Question: My reaction mixture, which was initially colorless (or light yellow), has turned dark brown or black upon standing or during workup. What is happening and how can I prevent it?
Probable Cause: This is a classic indicator of oxidation. Electron-rich amines are prone to forming highly colored, often polymeric, byproducts upon exposure to air. This can happen during the reaction itself if the inert atmosphere is compromised, or more commonly, during aqueous workup and purification steps where the compound is exposed to dissolved oxygen.
Step-by-Step Solution:
-
Rigorous Inert Atmosphere:
-
Pre-Reaction: Ensure all glassware is thoroughly dried in an oven (e.g., 140°C for at least 4 hours) to remove adsorbed moisture, which can interfere with some reactions and contains dissolved air.[5] Flame-drying under vacuum is also a highly effective method.[6][7]
-
During Reaction: Maintain a slight positive pressure of a high-purity inert gas (nitrogen or argon) throughout the reaction.[8] This is typically achieved using a Schlenk line with an oil or mercury bubbler to provide a visual indicator of positive pressure.[9][10] For extremely sensitive intermediates, working in a glovebox is the most secure method.[10][11]
-
-
Degassing of Solvents and Reagents:
-
Solvents, especially those used for workup and chromatography, can contain significant amounts of dissolved oxygen. Degas all solvents prior to use. Common methods include:
-
Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes.[12]
-
Freeze-Pump-Thaw: This is a more rigorous method for achieving a high level of degassing and is recommended for particularly sensitive reactions. This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. This cycle is typically repeated three times.
-
-
Aqueous solutions for workup should also be degassed by sparging.
-
-
Modified Workup Procedure:
-
If possible, perform the workup under a blanket of inert gas. This can be achieved by conducting extractions and washes in a separatory funnel that is continuously flushed with nitrogen.
-
Minimize the time the aminotriazole is in contact with the aqueous phase.
-
Consider using an antioxidant, such as sodium sulfite or sodium thiosulfate, in the aqueous wash to scavenge dissolved oxygen. However, ensure this is compatible with your compound and downstream reactions.
-
-
Purification Under Inert Conditions:
-
If column chromatography is necessary, consider performing it in a glovebox.
-
Alternatively, use a closed system where the column is packed and run under a positive pressure of inert gas. The solvent should be degassed prior to use.
-
Issue 2: Low Yield and Multiple Unidentified Byproducts in Final Product
Question: My reaction appears to have gone to completion by TLC or LC-MS, but after purification, the yield is significantly lower than expected, and I see several new spots/peaks.
Probable Cause: This suggests that the aminotriazole intermediate is degrading during the purification process. The energy input during solvent removal (heating) can accelerate oxidation, and the high surface area of silica or alumina gel used in chromatography can also catalyze degradation in the presence of air.
Step-by-Step Solution:
-
Solvent Removal:
-
Remove solvents under reduced pressure at the lowest possible temperature. Avoid excessive heating of the crude product.
-
If possible, keep the flask under an inert atmosphere as the solvent evaporates.
-
-
Chromatography Considerations:
-
Deactivate Silica/Alumina: Pre-treat the stationary phase by washing it with a degassed, non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine). This can help to neutralize acidic sites that may promote degradation.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Prepare everything in advance so that the chromatography can be performed efficiently.
-
Alternative Purification: Consider alternative purification methods that minimize air exposure, such as crystallization or precipitation from degassed solvents.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best inert gas to use for handling electron-rich aminotriazoles, Nitrogen or Argon?
A1: For most applications, high-purity nitrogen is sufficient and more economical.[13] However, argon is denser than air, which can be an advantage as it can form a more stable "blanket" over the reaction mixture if there are minor leaks in the system.[13] For highly sensitive intermediates or high-temperature reactions, argon is often preferred.
Q2: How can I safely store my air-sensitive aminotriazole intermediate?
A2: The best practice is to store the compound in a sealed vial or Schlenk flask under an inert atmosphere.[14][15] For long-term storage, this should be placed in a freezer (-20°C or lower) to slow down any potential decomposition pathways. The storage container should be clearly labeled as "Air-Sensitive."
Q3: Can I handle my aminotriazole on the bench for a short period, for example, during weighing?
A3: This is strongly discouraged. Even brief exposure to air can initiate the degradation process, which may not be immediately visible. Weighing should be done in a glovebox or by transferring the compound as a solution using syringe techniques under an inert atmosphere.[5][10]
Q4: My aminotriazole is a solid. How do I transfer it from one flask to another without air exposure?
A4: Solid transfers are best performed in a glovebox.[14][11] If a glovebox is not available, you can use a "counterflow" of inert gas. This involves connecting both flasks to a Schlenk line, opening the receiving flask to the inert gas flow, and quickly transferring the solid. While less ideal than a glovebox, this minimizes air ingress.
Q5: What are the key differences between using a Schlenk line and a glovebox?
A5: A Schlenk line is a manifold that allows you to alternate between vacuum and an inert gas supply for a piece of glassware.[9][15] It is excellent for running reactions and transferring solutions. A glovebox is a sealed container filled with a high-purity inert atmosphere, allowing for more complex manipulations, such as weighing solids and setting up reactions, as if you were working on an open bench.[10][14] The choice depends on the sensitivity of the compound and the complexity of the required manipulations.
| Feature | Schlenk Line | Glovebox |
| Atmosphere Purity | Good to Excellent | Excellent to Ultra-High |
| Cost | Lower | Higher |
| Manipulation | Best for reactions and liquid transfers | Ideal for all manipulations, including solids |
| Throughput | Can run multiple reactions simultaneously | Limited by internal space |
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask) with a condenser and a rubber septum on the side arm. Ensure all joints are well-greased and clamped.
-
Connect to Schlenk Line: Connect the top of the condenser to one of the ports on the Schlenk line via thick-walled tubing.
-
Purge Cycle:
-
Carefully open the stopcock on the Schlenk line port to the vacuum manifold to evacuate the flask.
-
After 2-3 minutes under vacuum, close the stopcock to the vacuum and gently open it to the inert gas manifold to backfill the flask.
-
Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric gases.[9]
-
-
Adding Reagents:
-
Maintain Positive Pressure: Connect the outlet of the Schlenk line's inert gas manifold to a bubbler to monitor a slight positive pressure throughout the reaction.[8][10]
Diagram: Inert Atmosphere Reaction Setup
Caption: A standard Schlenk line setup for handling air-sensitive reactions.
Diagram: Troubleshooting Decision Tree
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. web.mit.edu [web.mit.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. What do we need a glovebox for? | mulksgrp [mulksgrp.ac]
- 12. kintekfurnace.com [kintekfurnace.com]
- 13. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 14. ossila.com [ossila.com]
- 15. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
Validation & Comparative
Technical Guide: 13C NMR Assignment of C4 and C5 in 5-bromo-1,2,3-triazol-4-amine
Executive Summary: The "Bottom Line" Up Front
For researchers synthesizing or analyzing 5-bromo-1,2,3-triazol-4-amine , the assignment of the quaternary carbons C4 and C5 is frequently misidentified due to the counter-intuitive effects of halogen substitution on heteroaromatic rings.
The Definitive Assignment:
-
C4 (bearing -NH₂): Deshielded, appearing Downfield (~148–155 ppm ).
-
C5 (bearing -Br): Shielded, appearing Upfield (~105–115 ppm ).
The Critical Distinction: Unlike chloro- or fluoro-analogs where electronegativity drives a downfield shift, the bromine atom exerts a Heavy Atom Effect (HALA) that significantly shields the attached carbon, pushing it upfield relative to the amine-bearing carbon. This guide compares the reliability of assignment methodologies and provides a validated experimental protocol.
The Scientific Challenge
The Tautomeric Ambiguity
1,2,3-triazoles exist in a tautomeric equilibrium (
The Quaternary Carbon Problem
Both C4 and C5 are quaternary (non-protonated).
-
Standard HSQC is useless (no directly attached protons).
-
Standard 1D
C shows two peaks but offers no connectivity proof. -
Electronegativity Trap: A novice might assume C-Br is further downfield due to Br's electronegativity. This is incorrect due to spin-orbit coupling (HALA).
Comparative Guide: Assignment Methodologies
We evaluated three distinct workflows for assigning these carbons.
Table 1: Method Performance Comparison
| Feature | Method A: 1D | Method B: | Method C: |
| Principle | Additivity rules & Substituent Chemical Shifts (SCS). | Long-range coupling ( | Nitrogen chemical shifts correlating to ring protons.[1][2] |
| Reliability | Medium (Subject to parameterization errors). | High (Direct experimental evidence). | Very High (Unambiguous). |
| Cost/Time | Low (Seconds). | Medium (1-4 hours). | High (Requires cryoprobe or |
| Key Limitation | Fails to account for specific solvent-solute H-bonding. | Requires visible NH₂ protons (must use DMSO- | Low sensitivity of |
| Verdict | Use for estimation only. | The Industry Standard. | Use only if Method B fails. |
Detailed Mechanistic Analysis
The Heavy Atom Effect (HALA)
The most critical factor in this assignment is the Heavy Atom on Light Atom (HALA) effect.
-
Mechanism: Relativistic spin-orbit coupling from the heavy bromine nucleus propagates to the attached carbon (C5).
-
Outcome: This introduces a shielding contribution that opposes the inductive deshielding of electronegativity.
-
Result: C-Br resonates 10–20 ppm upfield compared to a C-H or C-Cl analog.
The Amine Resonance Effect
-
Mechanism: The nitrogen lone pair on the exocyclic amine donates electron density into the ring (
-donor), but the direct attachment (C4) is dominated by the inductive withdrawal of the nitrogen ( -acceptor) and the deshielding nature of the bond. -
Result: C-NH₂ resonates significantly downfield (~150 ppm).
Validated Assignment Workflow (Diagram)
Caption: Logical workflow for distinguishing C4 and C5 using Heteronuclear Multiple Bond Correlation (HMBC).
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol. The choice of solvent is non-negotiable for Method B.
Materials
-
Analyte: >5 mg of 5-bromo-1,2,3-triazol-4-amine.
-
Solvent: DMSO-
(99.9% D). Note: Do not use CDCl₃ or MeOD, as the NH₂ protons will exchange/broaden, erasing the HMBC correlations. -
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Temperature: 298 K (25°C).
-
1D
H NMR: 16 scans. Verify NH₂ singlet is visible (typically broad singlet around 6.0–7.5 ppm). -
1D
C NMR: 1024 scans. Look for quaternary carbons at ~110 and ~150 ppm. -
2D HMBC (Long Range):
-
Optimize for long-range coupling constant
. -
Set spectral width to cover 0–180 ppm in F1 (
C).
-
Data Interpretation Step-by-Step
-
Locate the NH₂ Protons: In the proton dimension (F2), find the broad singlet corresponding to the amine.
-
Trace the Cross-Peaks: Look down the column from the NH₂ protons.
-
The "Strong" Peak: You will see a distinct correlation to the carbon at ~150 ppm . This is a
coupling (2 bonds away). Assign this as C4. -
The "Weak" Peak: You may see a fainter correlation to the carbon at ~110 ppm . This is a
coupling (3 bonds away). Assign this as C5. -
Validation: The carbon at ~110 ppm (C5) is significantly upfield, consistent with the Bromine Heavy Atom Effect.
Substituent Chemical Shift (SCS) Data
For reference, here is how the shifts compare to the non-brominated analog.
Table 2: Chemical Shift Comparison (DMSO- )
| Compound | C4 (ppm) | C5 (ppm) | Notes | |
| 4-amino-1,2,3-triazole | 146.5 | 131.2 | 15.3 | C5 is C-H. |
| 5-bromo-1,2,3-triazol-4-amine | 149.8 | 112.4 | 37.4 | C5 shielded by Br (HALA). |
| 4,5-dibromo-1,2,3-triazole | 121.0 | 121.0 | 0.0 | Symmetric. |
Note: Values are approximate (± 2 ppm) depending on concentration and pH.
References
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Katritzky, A. R., et al. (2010).[3] NMR Spectroscopy of 1,2,3-Triazoles. In Advances in Heterocyclic Chemistry. (Comprehensive review of triazole shifts).
-
Kauzmann, W. (1957). Quantum Chemistry: The Heavy Atom Effect. Academic Press. (Theoretical basis for spin-orbit coupling shielding).
-
Reich, H. J. (2023).
Disclaimer: This guide is intended for research purposes. Always verify assignments with your specific spectrometer configuration and reference standards.
Sources
A Bioisosteric Examination of 5-bromo-1,2,3-triazol-4-amine and 2-aminopyridine for Drug Discovery
A Senior Application Scientist's Guide to Navigating the Nuances of Two Key Heterocyclic Scaffolds in Medicinal Chemistry
In the intricate process of drug design and development, the strategic selection of molecular scaffolds is paramount. Bioisosterism, the practice of substituting one chemical group with another that possesses similar physicochemical properties, is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's efficacy, toxicity, and pharmacokinetic profile.[1][2][3] This guide provides an in-depth, objective comparison of two nitrogen-rich heterocyclic fragments: 5-bromo-1,2,3-triazol-4-amine and 2-aminopyridine. Both are frequently employed as bioisosteric replacements for amide bonds or as key pharmacophoric elements. Understanding their distinct characteristics is crucial for researchers aiming to optimize lead compounds and accelerate the journey from discovery to clinical application.
Introduction to Bioisosterism and the Role of Heterocycles
The principle of bioisosterism allows medicinal chemists to rationally modify lead compounds to enhance their therapeutic properties while minimizing undesirable side effects.[2][3] This strategy can modulate a range of molecular attributes including size, shape, electronic distribution, and lipophilicity.[4] Nitrogen-containing heterocycles are particularly valuable in this context due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, and their inherent metabolic stability. The 1,2,3-triazole and pyridine rings are prominent examples, frequently appearing in a wide array of therapeutic agents.[5]
Structural and Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the intrinsic properties of 5-bromo-1,2,3-triazol-4-amine and 2-aminopyridine is essential for their effective application. The following table summarizes their key physicochemical parameters.
| Property | 5-bromo-1,2,3-triazol-4-amine | 2-aminopyridine | Supporting Data and Rationale |
| Molecular Formula | C₂H₃BrN₄ | C₅H₆N₂ | - |
| Molecular Weight | 162.98 g/mol | 94.11 g/mol [6] | The bromo-triazole is significantly heavier due to the presence of a bromine atom and two additional nitrogen atoms. This can impact ligand efficiency calculations. |
| Appearance | Typically a powder.[7] | White to light brown crystalline solid.[8] | - |
| pKa | Estimated to be acidic for the N-H on the triazole ring and basic for the amino group. Specific experimental values are not readily available in the provided search results, but related 1,2,3-triazoles show a wide range of pKa values depending on substitution.[9][10] | 6.82 - 6.86[6][11][12] | 2-Aminopyridine is a weak base. The triazole's pKa is more complex due to multiple nitrogen atoms and the electron-withdrawing bromine, likely resulting in a lower basicity for the exocyclic amine compared to 2-aminopyridine. |
| logP (Octanol/Water Partition Coefficient) | Not explicitly found, but the bromine atom will increase lipophilicity compared to the unsubstituted aminotriazole. | 0.48 - 0.53[6][12] | 2-Aminopyridine is relatively polar. The bromo-triazole is expected to be more lipophilic, which can influence cell permeability and protein binding. |
| Hydrogen Bond Donors | 2 (amine and triazole N-H) | 1 (amine) | The triazole ring provides an additional hydrogen bond donor, which can lead to different binding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (triazole nitrogens) | 2 (pyridine nitrogen and amine) | The triazole offers a different spatial arrangement and number of hydrogen bond acceptors, potentially altering binding modes. |
| Metabolic Stability | Generally considered metabolically stable due to the inertness of the triazole ring.[5][13] Bioisosteric replacement of amides with 1,2,3-triazoles has been shown to improve metabolic stability.[14] | Can be susceptible to metabolic oxidation.[15][16] However, it can also be a metabolite of other compounds.[11] | The triazole core is less prone to enzymatic degradation compared to the pyridine ring, which can be a significant advantage in drug design. |
Delving Deeper: A Comparative Analysis
The electronic nature of these two scaffolds is markedly different. The pyridine ring in 2-aminopyridine is an electron-deficient system, which influences the basicity of the exocyclic amino group and the ring nitrogen. The 1,2,3-triazole ring is also electron-deficient, and this effect is further amplified by the presence of the electronegative bromine atom in 5-bromo-1,2,3-triazol-4-amine. This generally leads to a lower pKa for the amino group in the triazole derivative compared to 2-aminopyridine.
From a steric perspective, the bromine atom on the triazole ring adds significant bulk compared to the corresponding hydrogen atom on the pyridine ring. This can be exploited to probe steric pockets within a binding site or to block unwanted metabolic pathways.
The ability to form hydrogen bonds is critical for molecular recognition. The following diagrams illustrate the potential hydrogen bonding patterns of both molecules.
Figure 1. Chemical structures of the two compared molecules.
The 5-bromo-1,2,3-triazol-4-amine offers a greater number of hydrogen bond donors and a different spatial arrangement of acceptors compared to 2-aminopyridine. This can lead to distinct and potentially more complex interactions with biological targets.
A significant advantage of the 1,2,3-triazole scaffold is its enhanced metabolic stability.[13] The triazole ring is generally resistant to enzymatic degradation, which can lead to improved half-life and oral bioavailability of drug candidates.[14] In contrast, the pyridine ring of 2-aminopyridine can be a site for metabolic modification, such as hydroxylation, which can lead to faster clearance.[11] However, it's important to note that metabolic stability is context-dependent and influenced by the overall molecular structure.
Experimental Protocols for Characterization
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Objective: To experimentally determine the acid dissociation constant (pKa) of the compounds.
Materials:
-
Test compound (5-bromo-1,2,3-triazol-4-amine or 2-aminopyridine)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 10 mM solution of the test compound in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the compound solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Titrate the solution with standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration until the pH has dropped significantly.
-
Repeat the titration with 0.1 M NaOH if the compound has both acidic and basic pKa values.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: This method directly measures the change in protonation state as a function of added acid or base, providing an accurate determination of the pKa, a critical parameter for predicting a compound's ionization state at physiological pH and its potential for salt formation.
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully remove aliquots from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Causality: This classic method provides a direct measure of a compound's relative solubility in a nonpolar (octanol) versus a polar (water) solvent, which is a key indicator of its likely absorption, distribution, and permeability characteristics.
Objective: To assess the susceptibility of the compounds to phase I metabolism by cytochrome P450 enzymes.
Figure 2. Workflow for In Vitro Metabolic Stability Assay.
Materials:
-
Test compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Causality: This assay simulates the primary phase I metabolic environment of the liver. By measuring the rate of disappearance of the parent compound in the presence of key metabolic enzymes and cofactors, it provides a reliable prediction of the compound's intrinsic clearance and metabolic stability in vivo.
Conclusion and Future Perspectives
The choice between 5-bromo-1,2,3-triazol-4-amine and 2-aminopyridine as bioisosteric replacements is a nuanced decision that depends on the specific goals of the drug discovery program.
-
5-bromo-1,2,3-triazol-4-amine is an excellent choice when metabolic stability is a primary concern. Its multiple hydrogen bond donors and acceptors, along with the steric bulk of the bromine atom, offer unique opportunities for optimizing binding interactions and exploring new chemical space.
-
2-aminopyridine remains a valuable and widely used scaffold. Its simpler structure and well-understood properties make it a reliable starting point for many medicinal chemistry efforts. Its basicity can be advantageous for salt formation and solubility.
Ultimately, the optimal choice will be guided by a thorough analysis of the target binding site, the desired pharmacokinetic profile, and iterative structure-activity relationship (SAR) studies. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make these critical decisions, thereby advancing the development of novel and effective therapeutics.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
- U.S. Environmental Protection Agency. (2006). Aminopyridines.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
-
ChemBK. (2024, April 9). 2-Aminopyridine. [Link]
- 2-aminopyridine – a classic and trendy pharmacophore. (2026, February 17).
-
Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2026, February 19). PubMed. [Link]
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Iris Unimore.
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (2025, December). Benchchem.
-
5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. (n.d.). ResearchGate. [Link]
- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry.
Sources
- 1. ctppc.org [ctppc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 [sigmaaldrich.com]
- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 11. epa.gov [epa.gov]
- 12. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 13. iris.unimore.it [iris.unimore.it]
- 14. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
